molecular formula C20H22ClN3O6S B2418809 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 874805-15-9

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2418809
CAS RN: 874805-15-9
M. Wt: 467.92
InChI Key: LGTVOBFCOJUOFZ-UHFFFAOYSA-N
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Description

This compound is a type of oxazolidinone, a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one oxygen atom. Oxazolidinones are often used in medicinal chemistry and have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazolidinone ring, possibly through a cyclization reaction. The sulfonyl and methoxybenzyl groups would likely be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, along with the attached sulfonyl and methoxybenzyl groups. The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

As an oxazolidinone, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the sulfonyl group or the methoxybenzyl group, or reactions involving the opening of the oxazolidinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazolidinone ring and the attached groups. For example, the compound might have a certain degree of polarity due to the presence of the sulfonyl group .

Scientific Research Applications

Synthesis and Chemical Modification

Enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones were synthesized from various aziridine-2-methanols. This process involves intramolecular cyclization with phosgene, indicating the role of oxazolidinones in synthesizing complex chemical structures (Park et al., 2003). Additionally, the synthesis of 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties reveals their importance in developing compounds with antimicrobial activity, as shown by the study of their interaction with cell membranes (Karaman et al., 2018).

Antibacterial Activity

Research on oxazolidinone derivatives, such as the synthesis of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, highlights their potential in creating compounds with significant antibacterial activities against various bacterial and fungal strains (Babu et al., 2013). Similarly, U-100592 and U-100766, novel oxazolidinone antibacterial agents, demonstrated in vitro activities against a variety of clinically important human pathogens, further underscoring the relevance of oxazolidinones in developing new antibacterial drugs (Zurenko et al., 1996).

Synthetic Methodology

Oxazolidinones are also instrumental in developing safer and more convenient synthetic methodologies. For instance, a study focused on a safer method for large-scale preparation of sulfamides using N-sulfamoyloxazolidinone derivatives as a synthetic equivalent for corrosive and hazardous N-sulfamoyl chloride (Borghese et al., 2006).

Mechanism of Action in Biological Systems

Understanding the mechanism of action of oxazolidinones in biological systems is crucial. For instance, studies on the inactivation of monoamine oxidase by oxazolidinone derivatives provide insights into the biochemical interactions within biological systems (Gates & Silverman, 1989).

Drug Development and Medicinal Chemistry

Oxazolidinones play a vital role in medicinal chemistry. The synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent aldose reductase inhibitors exemplifies their utility in developing new drugs for treating diabetic complications (Ali et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many oxazolidinones are used as antibiotics, where they work by inhibiting protein synthesis in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly if it shows promising biological activity. This could involve more detailed studies of its mechanism of action, as well as investigations into its synthesis and properties .

properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVOBFCOJUOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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